molecular formula C10H21NO B3054572 (2,2,6,6-Tetramethylpiperidin-4-yl)methanol CAS No. 61171-35-5

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

Cat. No.: B3054572
CAS No.: 61171-35-5
M. Wt: 171.28 g/mol
InChI Key: IKIYGHCNILACLL-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol (CAS: 61171-35-5) is a sterically hindered piperidine derivative characterized by a hydroxyl group (-OH) attached to the 4-position of a 2,2,6,6-tetramethylpiperidine ring. The four methyl groups at the 2- and 6-positions confer significant steric hindrance, influencing its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of light stabilizers, polymer additives, and specialty chemicals .

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIYGHCNILACLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485199
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61171-35-5
Record name 4-Piperidinemethanol, 2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol typically involves the reduction of (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis, which allows for better control over reaction conditions and higher yields. The process involves the use of specialized reactors that facilitate the efficient mixing of reactants and the removal of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using oxidizing agents such as oxone or potassium permanganate.

    Reduction: The compound can be reduced to form (2,2,6,6-Tetramethylpiperidin-4-yl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxone, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: (2,2,6,6-Tetramethylpiperidin-4-yl)ketone.

    Reduction: (2,2,6,6-Tetramethylpiperidin-4-yl)methane.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Oxidation Reactions
TMPH is utilized as a reagent in organic synthesis, particularly in oxidation reactions. It acts as a stable radical marker and can facilitate the conversion of primary alcohols to aldehydes through the formation of N-oxoammonium salts. For instance, in the presence of sodium hypochlorite, TMPH can oxidize alcohols selectively without affecting secondary alcohols. This selectivity is crucial for synthetic pathways that require precise functional group transformations .

Radical Polymerization
In controlled radical polymerization (CRP), TMPH serves as a mediator in nitroxide-mediated polymerization (NMP). This technique allows for better control over molecular weight distribution and polymer architecture. The TMPH radical can terminate the growth of polymer chains temporarily, enabling the synthesis of well-defined polymers with narrow molecular weight distributions .

Material Science

Stabilizers in Polymers
TMPH derivatives are employed as stabilizers in various polymer applications. They enhance the weather resistance and longevity of coatings for metals and plastics. The hindered amine functionality of TMPH provides effective light stabilization properties, making it valuable for materials exposed to harsh environmental conditions .

Case Study: Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate
One notable derivative is bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, which has been shown to improve the durability of adhesives and coatings significantly. Its effectiveness as a light stabilizer has been documented in studies demonstrating enhanced performance in outdoor applications where UV exposure is a concern .

Biochemical Applications

Structural Probes in Biological Systems
As a stable aminoxyl radical, TMPH is used in electron spin resonance (ESR) spectroscopy to study biological systems. Its ability to act as a structural probe allows researchers to investigate molecular dynamics and interactions within biological environments .

Electrochemical Applications

Recent studies have explored the use of poly(2,2,6,6-tetramethyl-1-piperidinyloxy) (PTMA) derived from TMPH in high-power cathodes for electric vehicles. The hybridization of PTMA with other materials has shown promise in improving energy storage capabilities and overall battery performance .

Summary Table of Applications

Application Area Specific Use Significance
Chemical SynthesisOxidation of alcoholsSelective transformation without affecting secondary alcohols
Polymer ScienceStabilizers for coatings and adhesivesEnhances weather resistance and longevity
Biochemical ResearchStructural probes in ESR spectroscopyInvestigates molecular dynamics in biological systems
Electrochemical ApplicationsHigh-power cathodes for electric vehiclesImproves energy storage capabilities

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol involves its ability to act as a sterically hindered base, which makes it effective in deprotonation reactions. The bulky methyl groups provide steric protection, allowing the compound to selectively react with specific substrates. This property is particularly useful in the synthesis of complex organic molecules where selective deprotonation is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of (2,2,6,6-tetramethylpiperidin-4-yl)methanol and their distinguishing features:

Compound Name Functional Group Molecular Formula Key Applications/Properties Reference IDs
This compound -OH C₁₀H₂₁NO Intermediate for stabilizers, polymers
2,2,6,6-Tetramethyl-4-piperidyl methacrylate Methacrylate ester C₁₄H₂₃NO₂ Polymerization (e.g., PTMA cathode materials)
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol -OH and -CH₂CH₂OH C₁₁H₂₃NO₂ Enhanced solubility, hydrogen bonding
2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine Diamine (-NH₂) C₁₃H₂₇N₃ Epoxy resin hardening
Di-(2,2,6,6-tetramethylpiperidin-4-yl) sebacate Ester (C10 chain) C₂₈H₅₂N₂O₄ Light stabilizer for polyolefins
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide Amide C₂₆H₄₂N₄O₂ Nylon-specific light stabilizer
Bis-TMP naphthalimide Fluorescent naphthalimide C₃₄H₄₄N₄O₂ Fluorescent probes, photostable markers

Detailed Analysis of Key Compounds

Ester Derivatives
  • 2,2,6,6-Tetramethyl-4-piperidyl methacrylate : This methacrylate ester is polymerized into poly(2,2,6,6-tetramethylpiperidin-4-yl methacrylate) (PTMA), a radical polymer used in organic cathode materials due to its redox-active nitroxide groups . Unlike the parent alcohol, the ester group enables radical polymerization, though secondary amine groups in related structures can hinder living polymerization .
  • Di-(2,2,6,6-tetramethylpiperidin-4-yl) sebacate : A long-chain ester used as a UV stabilizer in polyolefins (e.g., Tinuvin 770). The ester linkage enhances compatibility with hydrophobic polymers, while the piperidine ring scavenges free radicals .
Amine and Amide Derivatives
  • 2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine : This diamine acts as a hardener in epoxy resins, where the steric hindrance delays curing, improving processability .
  • N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide : An amide derivative with high thermal stability, used to prevent UV-induced degradation in nylon. The amide groups enhance hydrogen bonding with the polymer matrix, improving efficacy .
Hydroxyl-Containing Derivatives
  • 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol: The additional hydroxyethyl group increases polarity and solubility in polar solvents compared to the parent methanol derivative, making it suitable for formulations requiring hydrophilic-lipophilic balance .
Specialty Derivatives
  • Bis-TMP naphthalimide : A fluorescent compound where two piperidine rings are attached to a naphthalimide core. This derivative exhibits strong fluorescence, large Stokes shifts, and resistance to photobleaching, ideal for bioimaging and sensors .

Biological Activity

(2,2,6,6-Tetramethylpiperidin-4-yl)methanol, commonly referred to as TEMPO, is a piperidine derivative notable for its biological activity and diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant potential due to its unique structural characteristics, which include four bulky methyl groups that confer steric hindrance and stability. This article explores the biological activity of TEMPO, focusing on its mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C10H21NO
  • Molecular Weight : 171.28 g/mol
  • CAS Number : 61171-35-5

The structure of TEMPO includes a hydroxyl group attached to the fourth carbon of the piperidine ring, contributing to its reactivity and interaction with biological systems.

TEMPO acts primarily as a stable organic radical. Its mechanism of action involves several biochemical pathways:

  • Redox Properties : TEMPO is known for its high redox potential, making it suitable for applications in organic electronics and as an electron transfer mediator in biochemical assays.
  • Stabilization of Free Radicals : The compound can stabilize free radicals, which is beneficial in various biochemical reactions and studies involving oxidative stress .
  • Enzyme Interactions : TEMPO has been utilized in studies investigating enzyme mechanisms due to its ability to mimic certain substrates or products in enzymatic reactions .

Pharmacological Applications

Research indicates that TEMPO and its derivatives have potential therapeutic effects on the central nervous system (CNS). Studies have explored its role in treating conditions such as:

  • Neurological Disorders : Compounds derived from TEMPO have been investigated for their neuroprotective effects and ability to mitigate oxidative stress in neuronal cells .
  • Antimicrobial Activity : Some studies suggest that TEMPO may exhibit antimicrobial properties, although specific mechanisms remain under investigation .

Case Studies

  • Neuroprotection : A study demonstrated that TEMPO derivatives could protect neurons from oxidative damage induced by neurotoxic agents. The protective effect was attributed to the radical-scavenging ability of the compound .
  • Antimycobacterial Activity : In a comparative study involving various compounds, TEMPO was evaluated for its efficacy against Mycobacterium tuberculosis. While it did not show significant activity alone, it served as a useful scaffold for developing more potent derivatives .

Research Findings

A summary of key findings related to the biological activity of TEMPO is presented in the following table:

Study FocusFindingsReference
NeuroprotectionTEMPO derivatives protect neurons from oxidative stress
Antimicrobial ActivityLimited direct activity against M. tuberculosis; useful as a scaffold
Enzyme MechanismsEffective in studying enzyme interactions due to radical stabilization
Organic ElectronicsUsed in conductive polymers due to high redox potential

Q & A

Q. What are the established synthetic routes for (2,2,6,6-tetramethylpiperidin-4-yl)methanol, and how do reaction conditions influence yield?

The compound can be synthesized via catalytic hydrogenation of its ketone precursor (2,2,6,6-tetramethylpiperidin-4-one) using optimized Cu–Cr/γ-Al₂O₃ catalysts. Key parameters include hydrogen pressure (1–5 MPa), temperature (80–120°C), and catalyst loading (5–10 wt%), achieving yields up to 90% under optimal conditions. Catalyst characterization via XRD, XPS, and TPR confirms Cu⁰ as the active site, with chromium enhancing dispersion . Alternative routes involve functionalization of pre-synthesized piperidine derivatives, such as coupling reactions in ethanol/DMF mixtures, though yields may vary with solvent polarity .

Q. How is the molecular and crystal structure of this compound characterized?

X-ray crystallography reveals orthorhombic (Pbca) symmetry in derivatives like bis-TMP naphthalimide, with bond lengths (e.g., N–C: 1.35–1.40 Å) and angles (e.g., C–N–C: 116.9–123.8°) indicating resonance stabilization. Hydrogen-bonding networks (N–H⋯O, ~3.01 Å) and steric hindrance from tetramethyl groups prevent π-stacking, favoring layered supramolecular assemblies. Disorder in crystal structures necessitates refinement protocols like SHELXL .

Q. What spectroscopic techniques are critical for verifying the purity and functional groups of this compound?

  • NMR : ¹H NMR (δ 1.1–1.3 ppm for methyl groups; δ 3.4–3.6 ppm for methine protons).
  • FTIR : Peaks at ~3300 cm⁻¹ (O–H stretch), 2850–2960 cm⁻¹ (C–H in methyl groups), and 1650–1750 cm⁻¹ (C=O in derivatives).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 171.24 for the parent alcohol) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethylpiperidine moiety influence reactivity in catalytic applications?

The bulky 2,2,6,6-tetramethyl groups impose steric constraints, directing regioselectivity in reactions. For example, in hydrogenation, the rigid piperidine ring stabilizes transition states via van der Waals interactions, while electron-donating methyl groups enhance nitrogen basicity, improving catalyst coordination . Computational studies (DFT) can model these effects by analyzing charge distribution and frontier orbitals .

Q. What strategies address contradictions in reported catalytic efficiencies for hydrogenation of piperidinone precursors?

Discrepancies in yields (e.g., 70–90%) arise from differences in catalyst pretreatment (e.g., reduction temperature) and substrate purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., H₂ pressure, solvent polarity). Comparative studies with alternative catalysts (e.g., Pd/C vs. Cu–Cr/γ-Al₂O₃) highlight trade-offs between activity and selectivity .

Q. How is this compound utilized in advanced material science, such as polymer stabilization?

Derivatives like TM-3 incorporate the piperidine core into triazine-based hindered amine light stabilizers (HALS), mitigating UV degradation in polymers. The tetramethyl groups reduce migration rates, while the hydroxyl group enables covalent bonding to polymer matrices, enhancing durability. Accelerated weathering tests (e.g., QUV aging) quantify improvements in tensile strength retention (>80% after 1000 hours) .

Q. What mechanistic insights explain the compound’s role in supramolecular assembly?

In crystalline states, the compound forms directional N–H⋯O hydrogen bonds (donor-acceptor distance: 3.013 Å) and T-shaped π-interactions (edge-to-face distance: ~3.5 Å). These interactions, combined with steric bulk, organize molecules into lamellar structures. Molecular dynamics simulations can model packing efficiency and predict melting points .

Methodological Considerations

  • Catalyst Optimization : Use response surface methodology (RSM) to balance Cu/Cr ratios for maximal hydrogenation activity .
  • Crystallography : Employ OLEX2 or SHELXL for disorder modeling, refining anisotropic displacement parameters (ADPs) to resolve overlapping electron densities .
  • Polymer Studies : Pair HALS derivatives with radical scavengers (e.g., benzotriazoles) for synergistic UV stabilization, validated via FTIR tracking of carbonyl index .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
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(2,2,6,6-Tetramethylpiperidin-4-yl)methanol

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